molecular formula C15H20F2N2O3S B2551653 1-Cyclopropyl-2-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)ethanol CAS No. 1396799-61-3

1-Cyclopropyl-2-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)ethanol

Cat. No.: B2551653
CAS No.: 1396799-61-3
M. Wt: 346.39
InChI Key: NPUWZAAILSVKEF-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with a 2,4-difluorophenylsulfonyl group at the 4-position and a cyclopropyl-ethanol moiety at the 2-position. The ethanol chain likely improves solubility and pharmacokinetic properties. Though direct pharmacological data for this compound are absent in the provided evidence, its structural motifs align with bioactive molecules targeting CNS receptors or enzymes .

Properties

IUPAC Name

1-cyclopropyl-2-[4-(2,4-difluorophenyl)sulfonylpiperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F2N2O3S/c16-12-3-4-15(13(17)9-12)23(21,22)19-7-5-18(6-8-19)10-14(20)11-1-2-11/h3-4,9,11,14,20H,1-2,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPUWZAAILSVKEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CN2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Cyclopropyl-2-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)ethanol involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines. Subsequent deprotection and selective intramolecular cyclization yield the desired piperazine derivatives .

Chemical Reactions Analysis

1-Cyclopropyl-2-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides or sulfonyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Cyclopropyl-2-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)ethanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl sulfonyl group is known to enhance binding affinity and specificity, potentially leading to effective inhibition of target enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Structural Analogues with Piperazine-Sulfonyl-Fluorophenyl Motifs

Compounds sharing the piperazine-sulfonyl-fluorophenyl scaffold exhibit variations in substituents that modulate electronic, steric, and pharmacokinetic properties. Key examples include:

Compound Name/Structure Molecular Weight Key Functional Groups Synthesis Highlights Reference
1-Cyclopropyl-2-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)ethanol ~397.4 g/mol Cyclopropyl, ethanol, 2,4-difluorophenyl Likely involves sulfonylation of piperazine with 2,4-difluorophenylsulfonyl chloride, followed by cyclopropane-ethanol substitution. N/A
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] ~450–500 g/mol Triazole, 2,4-difluorophenyl, C=S Synthesized via cyclization of hydrazinecarbothioamides; confirmed by IR (νC=S: 1247–1255 cm⁻¹).
2-({8-Fluor-2-(1-fluorcyclopropyl)-4-[4-(3-methoxypyridin-2-yl)-piperazin-1-yl]chinazolin-6-yl}-methylamino)ethanol ~550–600 g/mol Fluorocyclopropyl, ethanol, methoxypyridine Features a chinazoline core; fluorocyclopropyl and ethanol groups mirror steric/electronic effects.
4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate ~500–550 g/mol Benzoyl, oxoethyl, hydroxylphenyl Synthesized via Friedel-Crafts acylation and alkylation; IR confirms C=O (1663–1682 cm⁻¹).
2-(2,4-Dinitrobenzenesulfonyl)piperazine derivatives (e.g., ) ~900–950 g/mol Dinitrobenzene, indolium iodide Complex indole-piperazine hybrid; sulfonyl group with nitro substituents alters electron-withdrawing effects.

Functional Group Analysis

  • Sulfonyl Groups: The target compound’s 2,4-difluorophenylsulfonyl group contrasts with ’s 2,4-dinitrobenzenesulfonyl group.
  • Ethanol vs. Triazole/Chinazoline: The ethanol chain in the target compound may improve aqueous solubility compared to triazole or chinazoline cores in analogues .
  • Cyclopropyl vs. Fluorocyclopropyl : The cyclopropyl group in the target compound lacks fluorine, reducing electronegativity but maintaining steric bulk compared to ’s fluorocyclopropyl derivatives .

Research Implications

Its ethanol moiety may confer better bioavailability than triazole-containing derivatives (). Further studies should explore its pharmacokinetic profile and receptor-binding affinity, particularly in contexts where fluorophenyl-sulfonyl piperazines show activity, such as CNS disorders .

Biological Activity

1-Cyclopropyl-2-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)ethanol is a compound of significant interest due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

PropertyValue
Chemical FormulaC13H16F2N2O2S
Molecular Weight302.35 g/mol
IUPAC NameThis compound
SMILESC1CC1C(C(C)O)N2CCN(C2)S(=O)(=O)c3ccc(F)c(F)c3

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives with piperazine moieties have shown significant efficacy against various bacterial strains using the tube dilution technique .

Anticancer Activity

The compound's anticancer potential has been explored through various assays. In vitro studies utilizing the MTT assay demonstrated that related compounds exhibit moderate to significant cytotoxic effects on human breast cancer cells. For example, a derivative displayed an IC50 value of 18 μM, comparable to established chemotherapeutics like 5-fluorouracil .

The biological activity of this compound appears to be mediated through several mechanisms:

1. PARP Inhibition:
Compounds in this class have been shown to inhibit poly(ADP-ribose) polymerase (PARP) activity, which is crucial for DNA repair processes in cells. Inhibition leads to increased DNA damage in cancer cells, promoting apoptosis .

2. Antimicrobial Mechanisms:
The antimicrobial activity is likely due to interference with bacterial cell wall synthesis and function, although specific pathways remain to be fully elucidated.

Case Study 1: Anticancer Efficacy

In a study focusing on breast cancer cell lines, this compound was tested alongside other piperazine derivatives. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with enhanced effects when combined with standard chemotherapy agents .

Case Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial effects of piperazine-based compounds against methicillin-resistant Staphylococcus aureus (MRSA). The results showed that certain derivatives exhibited potent antibacterial activity comparable to traditional antibiotics .

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